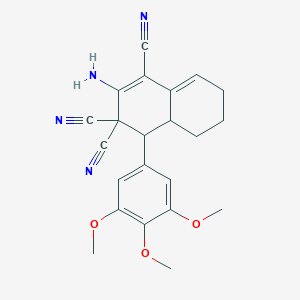
N,N'-bis(2,3-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 2,3-dichloroaniline with tetrafluorophthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 100-120°C, and stirred for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems to ensure consistent quality of the final product .
化学反応の分析
Types of Reactions
N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl groups are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted phenyl derivatives, while oxidation may produce quinones .
科学的研究の応用
N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl and tetrafluorobenzene groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE: Similar in structure but lacks the tetrafluorobenzene group.
N1,N4-BIS(2,6-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE: Similar but with different substitution pattern on the phenyl rings.
Uniqueness
N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE is unique due to the presence of both dichlorophenyl and tetrafluorobenzene groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
特性
分子式 |
C20H8Cl4F4N2O2 |
|---|---|
分子量 |
526.1 g/mol |
IUPAC名 |
1-N,4-N-bis(2,3-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H8Cl4F4N2O2/c21-7-3-1-5-9(13(7)23)29-19(31)11-15(25)17(27)12(18(28)16(11)26)20(32)30-10-6-2-4-8(22)14(10)24/h1-6H,(H,29,31)(H,30,32) |
InChIキー |
GWSSRVGROAWFGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C(=C(C(=C2F)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B15016618.png)

![5-[(2-Methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15016625.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016628.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15016629.png)
![4-tert-butyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B15016633.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15016639.png)

![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15016650.png)
![2-fluoro-N-(3-{[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15016658.png)
![(3E)-N-(4-fluorophenyl)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016661.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline](/img/structure/B15016670.png)

![2-(4-Nitroanilino)-4-[(1-phenylethylidene)hydrazino]-6-(3,4-xylidino)-1,3,5-triazine](/img/structure/B15016680.png)
